Pheniramine Maleate

Description

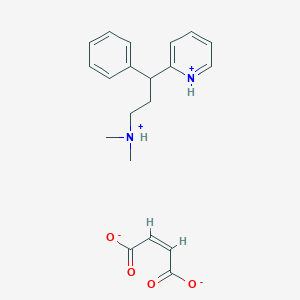

Structure

2D Structure

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOXZAQUVINQSA-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2.C4H4O4, C20H24N2O4 | |

| Record name | PHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20879 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-21-5 (Parent) | |

| Record name | Pheniramine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. | |

| Record name | PHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20879 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) | |

| Record name | PHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20879 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

132-20-7 | |

| Record name | PHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20879 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheniramine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENIRAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-, (2Z)-2-butenedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pheniramine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYW905655B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219 to 226 °F (NTP, 1992) | |

| Record name | PHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20879 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurities of Pheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for pheniramine (B192746) maleate (B1232345), a first-generation antihistamine, and a detailed analysis of its associated impurities. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Synthesis Pathways of Pheniramine Maleate

Pheniramine, chemically known as N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine, is synthesized through various chemical routes. Two prominent pathways are detailed below.

1.1. Synthesis from Benzyl (B1604629) Cyanide

A common and patented method for synthesizing this compound involves a two-step process starting from benzyl cyanide (phenylacetonitrile).[1][2]

-

Step 1: Synthesis of 2-Benzylpyridine (B1664053): Benzyl cyanide reacts with acetylene (B1199291) gas in the presence of a cobaltocene (B1669278) catalyst to yield 2-benzylpyridine.[1][2] This reaction is typically carried out under high pressure and elevated temperatures (140-170°C).[1]

-

Step 2: Synthesis of Pheniramine: The resulting 2-benzylpyridine undergoes a reaction with N,N-dimethyl chloroethane (B1197429) in the presence of a strong base, such as sodium amide, in a suitable solvent like tetrahydrofuran (B95107).[1][2] This step leads to the formation of the pheniramine free base.

-

Step 3: Formation of this compound: The pheniramine base is then neutralized with maleic acid in an organic alcohol solvent to form the this compound salt, which is subsequently crystallized.[1][3]

1.2. Synthesis from Benzyl Boric Acid

An alternative synthetic route utilizes a condensation reaction involving benzyl boric acid.[3]

-

Step 1: Synthesis of 2-Benzylpyridine: Benzyl boric acid undergoes a condensation reaction with a 2-halogenated pyridine (B92270) (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) in the presence of a catalyst to produce 2-benzylpyridine.[3]

-

Step 2: Synthesis of Pheniramine: Similar to the previous pathway, 2-benzylpyridine is then reacted with 2-dimethylamino halogen ethane (B1197151) hydrochloride under strongly basic conditions to yield pheniramine.[3]

-

Step 3: Formation of this compound: The final step involves the salt formation with maleic acid in an alcohol-based solvent.[3]

Diagram of Synthesis Pathway (from Benzyl Cyanide)

Caption: Synthesis of this compound from Benzyl Cyanide.

Impurities in this compound

Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Several related substances and degradation products have been identified as impurities in this compound.

Table 1: Common Impurities of this compound

| Impurity Name | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pheniramine Impurity A | AR-P01565[4] | N/A | C₁₂H₁₁N | 169.23[4] |

| Pheniramine Impurity C (Hemifumarate Salt) | PA 16 17030[5] | N/A | C₂₂H₂₆N₂O₆ | 414.45[5] |

| Pheniramine Impurity D | PA 16 17040[5] | 2724689-48-7[5] | C₂₀H₃₁Cl₂N₃ | 384.39[5] |

| N-Nitroso Desmethyl Pheniramine | AR-P31099[4] | N/A | C₁₅H₁₇N₃O | 255.32[4] |

| Pheniramine N-Glucuronide | AR-P01563[4] | N/A | C₂₂H₂₈N₂O₆ | 416.48[4] |

| 2-Benzyl Pyridine (BNZ) | - | - | - | - |

| Pheniramine N-Oxide | - | - | - | - |

One of the key process-related impurities is 2-benzyl pyridine, which is an intermediate in the synthesis.[6] Pheniramine N-oxide is a potential degradation product.[7]

Experimental Protocols

3.1. Example Synthesis Protocol (from Benzyl Cyanide)

The following is a representative experimental protocol based on patented synthesis methods.[1]

-

Preparation of 2-Benzylpyridine:

-

Add 200g of phenylacetonitrile (B145931) and 8-10g of cobaltocene catalyst to a 500ml autoclave.

-

Evacuate the autoclave and raise the temperature to 140-150°C.

-

Introduce 100g of dried acetylene gas, maintaining the temperature between 140-170°C.

-

After the addition of acetylene is complete, maintain the reaction under high pressure at 150-170°C for 4-4.5 hours.

-

After the reaction, distill the mixture to obtain 2-benzylpyridine.

-

-

Preparation of this compound:

-

In a suitable reactor, add 260g of the obtained 2-benzylpyridine and 95g of sodium amide in a tetrahydrofuran solvent.

-

Allow the mixture to react at 20-25°C for 1 hour.

-

Add a toluene (B28343) solution of N,N-dimethyl chloroethane dropwise, controlling the temperature at 30-40°C.

-

After the addition, continue the reaction at 40-45°C for 2 hours.

-

Cool the reaction mixture to room temperature and wash the organic phase with water until neutral.

-

Recover the solvent to obtain the pheniramine base.

-

Dissolve the pheniramine base in a suitable alcohol and add maleic acid to induce crystallization of this compound.

-

3.2. Analytical Method for Impurity Profiling: TLC-Densitometry

A green and efficient TLC-densitometric method has been developed for the simultaneous quantification of this compound and its impurities.[6][8]

-

Stationary Phase: TLC aluminum silica (B1680970) plates F254.[8]

-

Mobile Phase: A mixture of methanol, ethyl acetate, and 33.0% ammonia (B1221849) in a ratio of 2.0:8.0:1.0 by volume.[8]

-

Detection Wavelength: 260.0 nm.[8]

-

Procedure:

-

Apply the standard and sample solutions to the TLC plate.

-

Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

After development, dry the plate and examine it under UV light at 260.0 nm.

-

Quantify the separated bands using a densitometer.

-

Table 2: Linearity Ranges for TLC-Densitometric Method[8]

| Compound | Linearity Range (µ g/band ) |

| Pheniramine | 10.0–110.0 |

| Pheniramine Impurity A | 2.0–50.0 |

| Pheniramine Impurity B | 2.0–50.0 |

Diagram of Analytical Workflow (TLC-Densitometry)

Caption: Workflow for TLC-Densitometric Analysis.

This guide provides a foundational understanding of the synthesis and impurity profile of this compound. For further in-depth analysis and method validation, it is recommended to consult the cited literature and relevant pharmacopeial standards.

References

- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105175318A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. CN108164455A - The synthetic method of this compound - Google Patents [patents.google.com]

- 4. This compound Impurity A | Axios Research [axios-research.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. Chlorthis compound Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, this compound along with three official impurities - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Pheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniramine (B192746) maleate (B1232345), a first-generation alkylamine antihistamine, has been a stalwart in the symptomatic relief of allergic conditions for decades. This technical guide provides an in-depth exploration of its core chemical and physical properties, mechanism of action, and analytical methodologies. Key quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for various analytical techniques are provided, alongside an examination of its metabolic fate and its influence on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, offering a foundational understanding of pheniramine maleate's scientific profile.

Chemical and Physical Properties

This compound is the maleate salt of pheniramine, a synthetic compound belonging to the alkylamine class of antihistamines.[1] It presents as a white or almost white crystalline powder with a faint amine-like odor.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, solubility studies, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [2] |

| Molecular Weight | 356.42 g/mol | [2] |

| Melting Point | 104-108 °C | [2] |

| Solubility | Very soluble in water; freely soluble in ethanol, methanol, and methylene (B1212753) chloride. | [2] |

| pKa | 9.3 | [2] |

| pH (1% aqueous solution) | 4.5 - 5.5 | [2] |

| Appearance | White or almost white crystalline powder | [2] |

Mechanism of Action

This compound primarily exerts its therapeutic effects through competitive antagonism of the histamine (B1213489) H1 receptor.[3][4] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various effector cells. This binding initiates a cascade of events leading to the classic symptoms of allergy, such as vasodilation, increased capillary permeability, and sensory nerve stimulation.

By competitively blocking the H1 receptor, this compound prevents histamine from binding and initiating this signaling cascade, thereby mitigating allergic symptoms. It is important to note that pheniramine does not prevent the release of histamine but rather inhibits its action at the receptor level.

In addition to its antihistaminic activity, this compound also possesses anticholinergic properties, which contribute to its clinical efficacy in reducing nasal and bronchial secretions.[5]

Signaling Pathway

The antagonism of the H1 receptor by pheniramine interferes with downstream signaling pathways. Notably, H1 receptor activation is linked to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][6] By blocking the H1 receptor, pheniramine can attenuate the activation of NF-κB, which is a key transcription factor involved in the expression of pro-inflammatory cytokines and adhesion molecules.[3][5]

References

- 1. Pheniramine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. SMPDB [smpdb.ca]

- 4. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Pheniramine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Pheniramine (B192746) Maleate, a first-generation antihistamine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of Pheniramine Maleate in research and pharmaceutical development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

A representative ¹H-NMR spectrum was found, but a detailed table of chemical shifts, multiplicities, integration, and assignments is not available in the provided search results. The spectrum from TCI Chemicals shows peaks in the aromatic, aliphatic, and methyl regions, consistent with the structure of pheniramine.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Specific ¹³C NMR chemical shift data for this compound was not found in the provided search results.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (from Maleate) |

| ~1600, ~1480 | C=C stretching (aromatic rings) |

| ~1200-1000 | C-N stretching |

| ~750-700 | Aromatic C-H bending |

Note: This is a generalized interpretation based on the functional groups present in this compound. A detailed, high-resolution spectrum with specific peak assignments was not available in the search results. Some data for the related compound Chlorthis compound suggests peaks around 1700 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1600 cm⁻¹ (C=C), and in the C-H stretching and bending regions.[2][3]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 241.17 | [M+H]⁺ (protonated molecule of Pheniramine free base) |

| 196.11 | Fragment ion |

| 168.08 | Fragment ion |

| 167.07 | Fragment ion |

The mass spectrometry data corresponds to the pheniramine free base (C₁₆H₂₀N₂), which has a molecular weight of 240.34 g/mol . The data presented is from LC-MS analysis.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of pharmaceutical compounds.[5][6][7][8][9]

NMR Spectroscopy

Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).[6] The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: TMS at 0 ppm or the solvent carbon signal.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound powder is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the KBr pellet (without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: The this compound salt is typically converted to its free base form by dissolving it in an alkaline solution and extracting it with an organic solvent (e.g., hexane-n-amyl alcohol).[11] The organic extract is then concentrated and, if necessary, derivatized before injection into the GC-MS system.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100 °C and ramping up to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Mode: Full scan mode to obtain the mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: A flowchart illustrating the major steps in the spectroscopic analysis of a pharmaceutical compound.

Caption: A diagram showing the relationship between the molecular structure and the information obtained from different spectroscopic techniques.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Non-Destructive Analysis of Chlorthis compound Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. scispace.com [scispace.com]

Pheniramine Maleate's Interaction with Histamine H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniramine (B192746) maleate (B1232345), a first-generation alkylamine antihistamine, is a widely utilized compound for the symptomatic relief of allergic conditions.[1][2] Its therapeutic effects are primarily mediated through its interaction with the histamine (B1213489) H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of pheniramine maleate at the H1 receptor, focusing on its binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action at the Histamine H1 Receptor

This compound functions as a competitive antagonist or inverse agonist at the histamine H1 receptor.[2][4] As a competitive antagonist, it vies with histamine for the same binding site on the H1 receptor, thereby preventing histamine from initiating its characteristic downstream signaling cascade.[2] The concept of inverse agonism suggests that pheniramine not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor in the absence of an agonist.[4] This dual action effectively suppresses the physiological responses associated with histamine release, such as vasodilation, increased capillary permeability, and the contraction of smooth muscle.[2]

Quantitative Analysis of Receptor Interaction

| Compound | Parameter | Value | Receptor/System |

| Chlorpheniramine | Apparent pKb | 8.77 | Human H1 Receptor (HeLa S3 cells) |

| Apparent Ki (in buffer) | 3.5 ± 2.2 nM | Guinea pig lung | |

| Apparent Ki (in plasma) | 30.3 ± 14.7 nM | Guinea pig lung | |

| Mepyramine | Apparent pA2 | 8.58 | Human Temporal Artery |

Table 1: Quantitative data for first-generation antihistamines at the H1 receptor. This data provides an estimate of the potency of this class of drugs.

Downstream Signaling Pathways

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[5] Activation of this pathway by histamine initiates a cascade of intracellular events. This compound, by blocking this initial step, effectively inhibits these downstream signaling pathways.

Gq/11-PLC-Ca2+ Signaling Pathway

Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This surge in intracellular calcium is a critical signal for many of the cellular responses to histamine.

References

- 1. SMPDB [smpdb.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avil | 22.7 mg | Tablet | এভিল ২২.৭ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. researchgate.net [researchgate.net]

The Genesis of Relief: A Technical Guide to the Discovery and History of Pheniramine Antihistamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of pheniramine (B192746), a seminal first-generation antihistamine. Pheniramine belongs to the alkylamine class and has been a cornerstone in the symptomatic treatment of allergic conditions for decades. This document details its historical context, chemical synthesis, structure-activity relationships (SAR), and mechanism of action as a histamine (B1213489) H1 receptor inverse agonist. It includes structured tables of quantitative pharmacological data and detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, technical understanding for research and development professionals.

Historical Overview: The Dawn of Antihistamine Therapy

The quest for histamine antagonists began shortly after the discovery of histamine itself in the early 20th century and its identification as a key mediator of allergic and anaphylactic reactions. The 1930s and 1940s marked a period of intense research, primarily at the Pasteur Institute in France, which led to the first clinically useful antihistamines.[1][2] Phenbenzamine (Antergan) was introduced in 1942, heralding the start of medical treatment for nasal allergies.[1]

Pheniramine emerged from this wave of innovation and was patented in 1948.[3] As a member of the alkylamine class of antihistamines, it offered a distinct chemical scaffold. While direct attribution in publicly available literature is scarce, the development of many early antihistamines, including halogenated derivatives of pheniramine, is associated with researchers at the Schering Corporation, a key player in the development of allergy medications. Pheniramine and its derivatives, brompheniramine (B1210426) and chlorpheniramine (B86927), became mainstays in over-the-counter allergy and cold remedies.[4] These first-generation agents were highly effective but were limited by their ability to cross the blood-brain barrier, leading to significant sedative effects—a characteristic that distinguishes them from the later-developed second-generation antihistamines.[5][6]

Chemical Synthesis and Structure-Activity Relationship (SAR)

Pheniramine, chemically N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine, possesses a stereocenter, and the pharmaceutical product is a racemic mixture of the (R)- and (S)-enantiomers.[3]

Structure-Activity Relationship

The activity of pheniramine and other alkylamine antihistamines is governed by several key structural features:

-

Diaryl Substitution : The presence of two aromatic rings (a phenyl and a 2-pyridyl group) is essential for high-affinity binding to the H1 receptor.[7]

-

Chiral Center : The carbon atom to which both aromatic rings are attached is a chiral center. The S-enantiomer has been shown to have a greater affinity for the H1 receptor compared to the R-enantiomer.[7]

-

Alkyl Chain : An ethylene (B1197577) chain typically separates the diaryl moiety from the terminal nitrogen atom. A distance of 5-6 angstroms between the aromatic rings and the tertiary amine is optimal for receptor binding.[7]

-

Terminal Amine : For maximum activity, the terminal nitrogen atom must be a tertiary amine. This group is protonated at physiological pH, enabling a crucial ionic interaction with the receptor.[7]

-

Halogenation : The potency of pheniramine is dramatically increased by halogenation on the phenyl ring. The introduction of a chlorine or bromine atom at the para position creates chlorpheniramine and brompheniramine, respectively, which are approximately 20-fold more potent.[3]

Chemical Synthesis

A common method for the synthesis of pheniramine maleate (B1232345) is a two-step process.

-

Step 1: Preparation of 2-Benzylpyridine (B1664053). This step involves the reaction of benzyl (B1604629) cyanide with acetylene (B1199291) gas. The reaction is conducted at high temperature (150-170°C) and pressure in the presence of a cobaltocene (B1669278) catalyst to form 2-benzylpyridine.[8][9]

-

Step 2: Alkylation and Salt Formation. The 2-benzylpyridine is then reacted with N,N-dimethyl chloroethane (B1197429) in a tetrahydrofuran (B95107) solvent, using sodium amide as a catalyst. This alkylation step yields the pheniramine free base. The base is subsequently neutralized with maleic acid in ethanol (B145695) to form the stable pheniramine maleate salt, which is then purified.[8][9]

Mechanism of Action: An Inverse Agonist at the H1 Receptor

First-generation antihistamines like pheniramine were initially classified as simple competitive antagonists of the histamine H1 receptor. However, modern pharmacology has refined this understanding. The H1 receptor, a G-protein coupled receptor (GPCR), exhibits significant constitutive (basal) activity even in the absence of an agonist like histamine.[10][11]

Pheniramine is now understood to be an inverse agonist .[10] Instead of merely blocking histamine binding, it preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This action shifts the conformational equilibrium away from the active state, thereby reducing the receptor's basal signaling.[10][12] This reduction in constitutive activity is a key part of its therapeutic effect.

H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[13][14]

-

Histamine Binding : When an agonist (histamine) binds, it stabilizes the active conformation of the H1 receptor.

-

Gq Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

PLC Activation : The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[13][15]

-

Second Messenger Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][16]

-

Downstream Effects :

-

Cellular Response : The activation of these pathways leads to the classic allergic responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines via pathways like NF-κB.[7]

Pheniramine, as an inverse agonist, stabilizes the inactive receptor state, preventing this cascade from occurring and reducing the basal activity that contributes to the inflammatory state.

References

- 1. researchgate.net [researchgate.net]

- 2. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biased agonism at histamine H1 receptor: Desensitization, internalization and MAPK activation triggered by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 8. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleck.co.jp [selleck.co.jp]

- 12. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. adooq.com [adooq.com]

- 14. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogues and Derivatives of Pheniramine Maleate

Executive Summary: This technical guide provides a comprehensive overview of Pheniramine (B192746) Maleate (B1232345), a first-generation H1 antihistamine, and its structural analogues. It delves into the core structure-activity relationships (SAR) that govern the potency and efficacy of this class of compounds. Detailed information on key derivatives, particularly the halogenated analogues, is presented alongside comparative pharmacological data. Furthermore, this document outlines detailed experimental protocols for the synthesis of pheniramine derivatives and for conducting histamine (B1213489) H1 receptor binding assays. Visual diagrams created using Graphviz are provided to illustrate key signaling pathways, experimental workflows, and logical relationships, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Pheniramine Maleate

Pheniramine is a first-generation antihistamine belonging to the alkylamine chemical class.[1] It is clinically available as this compound, the maleate salt form of the active compound. For decades, it has been utilized in the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria.

Mechanism of Action

Pheniramine exerts its therapeutic effects by acting as a competitive antagonist or inverse agonist at the histamine H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of responses including vasodilation, increased capillary permeability, and smooth muscle contraction, which manifest as the classic symptoms of allergy (e.g., sneezing, itching, runny nose, and swelling). Pheniramine competitively blocks histamine from binding to these H1 receptors, thereby preventing or mitigating these effects.[1][2] As a first-generation antihistamine, it can cross the blood-brain barrier, which leads to sedative effects due to its action on H1 receptors within the central nervous system (CNS).

Chemical Structure

Pheniramine, with the IUPAC name N,N-Dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, is a chiral molecule. The core structure consists of two aromatic rings—a phenyl group and a 2-pyridyl group—connected to a central carbon atom. This carbon is also attached to a propylamine (B44156) side chain, which terminates in a dimethylamino group.[1] The pharmaceutical product is typically a racemate, a mixture of the two enantiomers.

Structure-Activity Relationships (SAR) of Pheniramine Analogues

The pharmacological activity of pheniramine and its analogues is dictated by specific structural features. The general SAR for alkylamine H1-antagonists provides a framework for understanding how modifications to the molecule impact its affinity for the H1 receptor and its overall potency.

-

Diaryl Substitution : The presence of two aryl groups (the phenyl and 2-pyridyl rings in pheniramine) is essential for significant H1 receptor affinity. For optimal interaction with the receptor, these two rings must be able to adopt a non-coplanar conformation relative to each other.[1]

-

Connecting Moiety (X) : In the pheniramine series, the "X" connecting atom is a carbon, making it a monoaminopropyl analogue. This carbon atom is a stereocenter, and biological activity is stereoselective, with the dextro-(S)-enantiomers being significantly more potent.

-

Alkyl Chain : The ethylene (B1197577) chain (—CH2—CH2—) within the propylamine backbone provides the necessary spacing between the diaryl moiety and the terminal nitrogen atom. Branching on this chain generally leads to a decrease in activity.

-

Terminal Nitrogen Atom : For maximal antihistaminic activity, the terminal nitrogen should be a tertiary amine, such as the dimethylamino group found in pheniramine. This basic group is protonated at physiological pH, allowing for a crucial ionic interaction with the receptor.

-

Aryl Ring Substitution : Substitution on the aromatic rings is a key strategy for modulating potency. As detailed below, para-substitution on the phenyl ring with a halogen atom dramatically increases the compound's antihistaminic activity.[1]

Key Structural Analogues and Derivatives

The most clinically significant and widely studied derivatives of pheniramine are its halogenated analogues.

Halogenated Derivatives

Introducing a halogen atom at the para-position of the phenyl ring leads to a substantial increase in potency and a longer duration of action.[1]

-

Chlorpheniramine (B86927) : Features a chlorine atom at the para-position of the phenyl ring. It is estimated to be 20 to 50 times more potent than the parent pheniramine molecule.[1] The active dextrorotatory enantiomer is known as dexchlorpheniramine.

-

Brompheniramine : Features a bromine atom at the para-position of the phenyl ring. Similar to chlorpheniramine, it is significantly more potent than pheniramine.[1] Its active dextrorotatory enantiomer is dexbrompheniramine.

Other halogenated derivatives, such as fluorpheniramine and iodopheniramine, have also been synthesized and are used in research settings.

Comparative Pharmacological Data

The primary measure of a compound's ability to interact with a receptor is its binding affinity, often expressed as the inhibition constant (Ki) or as pKi (-log Ki). A lower Ki value indicates a higher binding affinity. While extensive comparative tables are compiled from various studies, the data clearly shows the enhanced affinity of the halogenated derivatives.

| Compound | Receptor | Species | pKi | Ki (nM) | Notes |

| Pheniramine | Histamine H1 | - | - | - | Parent compound. |

| (+)-Chlorpheniramine | Histamine H1 | Human | 8.6 | ~2.5 | Dextro-enantiomer is the more active form.[3] |

| Brompheniramine | Histamine H1 | - | - | - | Potency is comparable to Chlorpheniramine.[1][4] |

Note: The potency of halogenated pheniramines is reported to be 20-50 times greater than that of pheniramine.[1]

Experimental Protocols

General Synthesis of a Halogenated this compound Derivative (e.g., Chlorthis compound)

This protocol describes a general method for the final salt formation step in the synthesis of chlorthis compound, starting from the free base.

Materials:

-

Chlorpheniramine free base (3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine)

-

Maleic acid

-

Anhydrous ethanol (B145695) or methanol

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Stir plate and magnetic stir bar

-

Crystallization dish

-

Desiccator or vacuum oven

Procedure:

-

Dissolution of Base: In a clean, dry flask, dissolve a stoichiometric amount of chlorpheniramine free base in a minimal volume of anhydrous ethanol with magnetic stirring.

-

Preparation of Acid Solution: In a separate flask, dissolve an equimolar amount of maleic acid in a minimal volume of anhydrous ethanol.

-

Salt Formation: Slowly add the maleic acid solution to the stirring chlorpheniramine base solution at room temperature. A precipitate may begin to form immediately.

-

Crystallization: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. To enhance crystallization, the flask can be placed in an ice bath for 30 minutes. Allow the mixture to stand for a sufficient time for crystals to fully form.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.[5]

-

Drying: Dry the purified chlorthis compound crystals in a desiccator or a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.[5]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Histamine H1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human histamine H1 receptor.

Materials:

-

HEK293T cell membrane homogenates expressing the human H1 receptor.

-

Unlabeled ligands: Mianserin (B1677119) (for non-specific binding), test compounds (e.g., pheniramine analogues).[6]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membrane homogenate + [³H]mepyramine (e.g., 1-5 nM final concentration).[7]

-

Non-specific Binding (NSB): Cell membrane homogenate + [³H]mepyramine + a high concentration of unlabeled mianserin (e.g., 10 µM).[6]

-

Competitive Binding: Cell membrane homogenate + [³H]mepyramine + varying concentrations of the test compound (e.g., 10⁻¹² M to 10⁻⁴ M).[7]

-

-

Incubation: Incubate the plates for a set period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) with gentle agitation.[6]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]mepyramine binding) from the curve using non-linear regression.

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

Visualizations: Pathways and Processes

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling pathway and its inhibition by pheniramine.

Experimental Workflow for Pheniramine Analogue Synthesis

References

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. researchgate.net [researchgate.net]

- 3. (+)-chlorpheniramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Procedure for preparation of chlorthis compound | Filo [askfilo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Antagonist Activity of Pheniramine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniramine (B192746) maleate (B1232345) is a first-generation alkylamine antihistamine widely utilized in the symptomatic relief of allergic conditions.[1][2] Its therapeutic effects are primarily attributed to its antagonist activity at the histamine (B1213489) H1 receptor. This technical guide provides an in-depth overview of the in vitro antagonist properties of pheniramine maleate, focusing on its interaction with the histamine H1 receptor. The guide details the underlying signaling pathways, experimental protocols for characterization, and available quantitative data to support further research and drug development efforts.

Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor

Pheniramine maleates functions as a competitive antagonist at the histamine H1 receptor.[3] This means that it reversibly binds to the same site as histamine on the receptor, but without activating it. By occupying the receptor, pheniramine prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[2] The antagonism of the pharmacological effects of histamine mediated through the H1 receptor reduces the intensity of allergic reactions and tissue injury responses associated with histamine release.[3]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the following signaling cascade is initiated:

-

G-Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Cellular Response: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses characteristic of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[1]

This compound, by blocking the initial binding of histamine to the H1 receptor, effectively inhibits this entire signaling pathway.

Quantitative Analysis of In Vitro Antagonist Activity

The potency of a competitive antagonist like this compound is quantified using several key parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value. While specific, robustly cited quantitative data for this compound is limited in publicly available literature, data from structurally similar first-generation antihistamines provide a strong indication of its potency.

| Parameter | Description | Representative Value (Analog) | Analog Compound | Reference |

| Ki | Inhibition constant; a measure of the binding affinity of the antagonist to the receptor. | ~1-10 nM | Mepyramine | [4] |

| IC50 | Half-maximal inhibitory concentration; the concentration of antagonist required to inhibit a biological response by 50%. | 12 nM | Chlorpheniramine | Not explicitly cited |

| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. | 8.58 - 9.60 | Mepyramine | [5][6][7][8] |

Note: The values presented are for structurally related first-generation antihistamines and are intended to be representative of the expected potency of this compound.

Experimental Protocols

The in vitro antagonist activity of this compound at the histamine H1 receptor can be determined using a variety of well-established assays.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the histamine H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

-

Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine or mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid and Counter.

Methodology:

-

Prepare a dilution series of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.

-

Include control wells for total binding (only [³H]-mepyramine and membranes) and non-specific binding (membranes, [³H]-mepyramine, and a high concentration of unlabeled antagonist).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. SMPDB [smpdb.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pheniramine Maleate (CAS 132-20-7): A Comprehensive Physicochemical and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and mechanism of action of Pheniramine (B192746) Maleate (B1232345) (CAS 132-20-7). The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Physicochemical Data

Pheniramine maleate is a white crystalline powder with a faint amine-like odor.[1][2] It is the maleate salt of pheniramine, an alkylamine derivative.[1] The following tables summarize its key physicochemical properties.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [3] |

| Molecular Weight | 356.42 g/mol | [3] |

| Appearance | White powder with a faint amine-like odor | [1][2] |

| Melting Point | 104-108 °C | [3][4] |

| Boiling Point | 489.25 °C (rough estimate) | [3][5] |

| pH (1% solution) | 4.5-5.5 | [1][2] |

Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Very soluble; >=1 g/100 mL at 24 °C | [3][5] |

| Ethanol (96%) | Freely soluble | [3][5] |

| Methanol (B129727) | Freely soluble | [3][5] |

| Methylene Chloride | Freely soluble | [3][5] |

| DMF | 10 mg/mL | [6] |

| DMSO | 15 mg/mL | [6] |

| PBS (pH 7.2) | 5 mg/mL | [6] |

Spectroscopic Data

| Technique | Wavelength/Peak | Reference(s) |

| UV-Vis (in 0.1 N HCl) | λmax at 262 nm and 264 nm | [7][8] |

| FTIR (KBr Wafer) | Characteristic peaks for functional groups | [1] |

| ¹H-NMR (D₂O) | Spectrum available | [9] |

Mechanism of Action: H1 Receptor Antagonism

This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine (B1213489) H1 receptor. It competitively blocks the receptor, preventing histamine from binding and eliciting its effects. This action alleviates allergy symptoms such as itching, vasodilation, and increased capillary permeability.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction. By blocking the H1 receptor, this compound inhibits this signaling pathway.

Experimental Protocols

The following are detailed methodologies for common analytical procedures for this compound.

UV-Visible Spectrophotometry

This method is suitable for the quantitative determination of this compound in bulk drug.

Instrumentation: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.

Reagents:

-

This compound reference standard

-

0.1 N Hydrochloric Acid (HCl)

Procedure:

-

Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl.

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations ranging from 10 to 60 µg/mL.

-

Sample Preparation: Prepare a solution of the this compound sample in 0.1 N HCl at a concentration expected to be within the linear range of the standard curve.

-

Measurement: Set the spectrophotometer to scan from 400 nm to 200 nm. Use 0.1 N HCl as the blank. Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 262-264 nm.[8]

-

Quantification: Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve using its absorbance reading.

Non-Aqueous Titration

This titrimetric method is suitable for the assay of this compound in bulk form.

Instrumentation:

-

Burette (50 mL)

-

Conical flask (250 mL)

-

Analytical balance

Reagents:

-

This compound

-

Glacial Acetic Acid

-

0.1 N Perchloric Acid (HClO₄)

-

Crystal Violet indicator solution

Procedure:

-

Sample Preparation: Accurately weigh about 500 mg of this compound and transfer it to a 250 mL conical flask.

-

Dissolution: Add 25 mL of glacial acetic acid to the flask and warm gently if necessary to dissolve the sample. Cool the solution to room temperature.

-

Titration: Add 2 drops of crystal violet indicator solution to the flask. Titrate the solution with 0.1 N perchloric acid until the color of the indicator changes to a blue-green endpoint.

-

Blank Determination: Perform a blank titration with 25 mL of glacial acetic acid and the indicator, and make any necessary corrections to the sample titration volume.

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 17.82 mg of C₁₆H₂₀N₂·C₄H₄O₄.

High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the determination of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Reagents:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Phosphate (B84403) buffer (10 mM, pH 2.8)

-

Triethylamine (B128534) (TEA)

Chromatographic Conditions:

-

Mobile Phase: 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol (68:32, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of working standard solutions at different concentrations.

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.

-

Quantification: Identify the pheniramine peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. researchgate.net [researchgate.net]

- 5. recentscientific.com [recentscientific.com]

- 6. Validated RP-HPLC method for simultaneous determination and quantification of chlorthis compound, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainkart.com [brainkart.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pheniramine Maleate

Introduction

Pheniramine (B192746) maleate (B1232345) is an antihistamine agent used in the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria. Accurate and reliable quantification of Pheniramine Maleate in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is simple, rapid, and has been validated in accordance with International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV/Vis Detector |

| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | 10 mM Phosphate (B84403) Buffer (pH 2.8) containing 0.5% Triethylamine (B128534) and Methanol (B129727) (68:32, v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 280 nm[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 10 minutes[1] |

Experimental Protocols

1. Preparation of Mobile Phase

To prepare the mobile phase, a 10 mM phosphate buffer is made by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water and adjusting the pH to 2.8 with phosphoric acid. To this buffer, 0.5% (v/v) of triethylamine is added. The final mobile phase is prepared by mixing this buffered aqueous solution with methanol in a 68:32 (v/v) ratio. The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

2. Preparation of Standard Stock Solution

A standard stock solution of this compound (e.g., 3 mg/mL) is prepared by accurately weighing the required amount of this compound reference standard and dissolving it in water.[2] Subsequent working standard solutions can be prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

3. Preparation of Sample Solution (for Ophthalmic Solution)

For the analysis of an ophthalmic solution, an appropriate volume of the sample is transferred into a volumetric flask and diluted with the mobile phase to obtain a theoretical concentration within the linear range of the method (e.g., 600 µg/mL of this compound).[1] The resulting solution is filtered through a 0.45 µm nylon filter before injection into the HPLC system.[1]

4. Calibration and Quantification

A calibration curve is constructed by injecting a series of standard solutions of known concentrations. The peak area of this compound is plotted against the corresponding concentration. The concentration of this compound in the sample solution is then determined from the calibration curve using the peak area obtained from the sample chromatogram.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2] A summary of the validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 150 - 1200 µg/mL[1][2] |

| Correlation Coefficient (R²) | > 0.999[1][2] |

| Accuracy (% Recovery) | 97.8% - 102.1%[1] |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL[1][2] |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Note: Sensitive and Selective Quantification of Pheniramine and its Major Metabolites in Human Plasma using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the first-generation antihistamine, Pheniramine (B192746), and its primary metabolites, N-desmethylpheniramine and N-didesmethylpheniramine, in human plasma. The method utilizes a simple solid-phase extraction (SPE) protocol for sample clean-up, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization, ensuring high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, clinical monitoring, and toxicological screening.

Introduction

Pheniramine is an alkylamine antihistamine widely used to treat allergic conditions such as hay fever and urticaria.[1] It functions by competitively blocking histamine (B1213489) H1 receptors.[2] Following administration, pheniramine is rapidly absorbed and extensively metabolized in the liver, primarily through N-dealkylation to form active metabolites N-desmethylpheniramine and N-didesmethylpheniramine.[3][4][5] These metabolites, along with the parent drug, are predominantly excreted through the kidneys.[2][3]

The quantification of pheniramine and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical and forensic toxicology.[6] UPLC-MS/MS offers superior sensitivity and selectivity compared to conventional HPLC methods, making it the ideal platform for bioanalytical applications requiring low detection limits and high throughput.[7] This note presents a validated UPLC-MS/MS method for the reliable determination of pheniramine and its key metabolites in human plasma.

Experimental

Chemicals and Reagents

-

Pheniramine maleate, N-desmethylpheniramine, and N-didesmethylpheniramine reference standards (≥98% purity).

-

Pheniramine-d6 (Internal Standard, IS) (≥98% purity).

-

Acetonitrile, Methanol (B129727), and Water (LC-MS grade).

-

Formic Acid (LC-MS grade).

-

Human plasma (drug-free).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL).

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used.

UPLC Conditions

The chromatographic parameters were optimized for efficient separation of the analytes.

| Parameter | Condition |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Run Time | 5.0 min |

MS/MS Conditions

The mass spectrometer was operated in positive ion electrospray (ESI+) mode. Analytes were monitored using Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Pheniramine | 241.3 | 195.8 | 50 |

| N-desmethylpheniramine | 227.3 | 182.1 | 50 |

| N-didesmethylpheniramine | 213.3 | 167.1 | 50 |

| Pheniramine-d6 (IS) | 247.6 | 173.1 | 50 |

Note: Ion transitions should be optimized for the specific instrument used.

Protocols

Preparation of Standards and Quality Control (QC) Samples

-

Prepare individual stock solutions (1 mg/mL) of Pheniramine, N-desmethylpheniramine, N-didesmethylpheniramine, and Pheniramine-d6 (IS) in methanol.

-

Prepare working solutions by serially diluting the stock solutions with 50:50 methanol/water.

-

Spike drug-free human plasma with the working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Protocol: Plasma Sample Preparation using SPE

-

Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Pheniramine-d6 internal standard working solution (e.g., 100 ng/mL) and vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.

Results and Discussion

The described method demonstrates excellent chromatographic performance, with sharp peaks and good resolution for all analytes. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results meet the standard acceptance criteria for bioanalytical method validation.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Pheniramine | 0.1 - 200 | 0.1 | >0.995 |